1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane - 886896-95-3

1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

Catalog Number: EVT-3545145
CAS Number: 886896-95-3
Molecular Formula: C21H26BrN5O
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

methanone Derivatives

Compound Description: These compounds are a series of four derivatives featuring a thieno[2,3-c]pyridin-5-yl core connected via a methanone linker to a piperazine ring substituted at the 4-position with different aryl groups (methoxyphenyl, fluorophenyl, methylphenyl, and 3,4-dimethylphenyl). They were synthesized and characterized using spectroscopic techniques and single-crystal X-ray diffraction, revealing intramolecular hydrogen bonding and various intermolecular interactions leading to distinct supramolecular architectures. []

Relevance: These compounds share the key structural motif of a piperazine linked to a heteroaryl system, similar to (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone. The variations in aryl substituents at the 4-position of the piperazine allow for exploring structure-activity relationships and the influence of these substitutions on crystal packing and supramolecular assembly. []

N'-(Substituted)-2-(4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)acetohydrazides and 1-(2-(substituted)-5-((4-(3-nitroimidazo[1,2-b]pyridazin-6-yl)piperazin-1-yl)methyl)-1,3,4-oxadiazol-3(2H)-yl)ethan-1-ones

Compound Description: This research describes the synthesis and characterization of a series of compounds based on a 3-nitroimidazo[1,2-b]pyridazin-6-yl core. These compounds feature a piperazine ring connected to the core at position 6. One set of derivatives involves acetohydrazide substitutions at the piperazine nitrogen, while the other set involves 1,3,4-oxadiazole derivatives connected via a methylene linker. The compounds were evaluated for antimicrobial activity and investigated through molecular docking studies with the BAX protein. []

(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

Compound Description: AZD5153 is a bivalent bromodomain and extraterminal inhibitor developed through optimization of a series of triazolopyridazine-based compounds. It exhibits potent BRD4 activity, leading to c-Myc downregulation and tumor growth inhibition in xenograft studies. The compound displays an excellent pharmacokinetic profile and high potency in vitro and in vivo. []

Relevance: Although AZD5153 features a piperidine ring directly attached to the triazolopyridazine core instead of the piperazine present in (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone, the presence of a substituted piperazine in AZD5153 connected through a phenoxy linker demonstrates the relevance of incorporating this moiety in designing biologically active molecules. The bivalent nature of AZD5153 highlights the potential for exploring multivalent interactions to enhance potency and selectivity for specific targets. []

Piperazin-1-ylpyridazine Derivatives as Deoxycytidine Triphosphate Pyrophosphatase Inhibitors

Compound Description: This study explores a series of 26 piperazin-1-ylpyridazine derivatives designed as potential inhibitors of the dCTP pyrophosphatase 1 (dCTPase) enzyme. Molecular docking, binding energy calculations, and molecular dynamics simulations were employed to investigate the binding mechanisms and interactions of these compounds with the enzyme. The aim is to identify promising inhibitors that could be further developed into anticancer drugs. []

Relevance: This series of compounds shares the core piperazin-1-ylpyridazine scaffold with (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone, showcasing the importance of this structural element in targeting the dCTPase enzyme. The investigation of various substituents on the pyridazine ring and the piperazine nitrogen provides insights into structure-activity relationships and paves the way for optimizing the design of potent and selective dCTPase inhibitors. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)- 5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: [H]A-585539 is a novel high-affinity agonist radioligand for the α7 nicotinic acetylcholine receptor (nAChR). It displays rapid binding kinetics, low nonspecific binding, and high specific activity, making it a valuable tool for characterizing this important nAChR subtype. [, ]

Relevance: While lacking a piperazine ring, [H]A-585539 shares the key 6-phenylpyridazin-3-yl moiety with (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone. This similarity highlights the significance of the pyridazine ring as a pharmacophore in interacting with specific receptors and its potential for modulating diverse biological processes. [, ]

6-Acetyl-7-{4-[4-(3-bromophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (4) and 6-Acetyl-7-{4-[4-(2-chlorophenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one (7)

Compound Description: These two compounds, alongside other 6-acetyl-7-hydroxy-4-methylcoumarin derivatives incorporating a piperazine group, were designed and synthesized to investigate their affinity for serotonin 5-HT1A and 5-HT2A receptors. Compounds 4 and 7 demonstrated excellent activity for 5-HT1A receptors, with Ki values comparable to the reference compound 8-OH-DPAT. []

Relevance: These compounds, despite having a coumarin core, demonstrate the relevance of incorporating a 4-arylpiperazin-1-yl moiety, similar to that found in (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone, for achieving high affinity towards the 5-HT1A receptor. The study highlights the importance of the piperazine ring and its substituents in modulating receptor interactions. []

5-(4-Bromophenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

Compound Description: SR147778 is a highly potent, selective, and orally active antagonist for the CB1 receptor, displaying nanomolar affinity for both rat brain and human CB1 recombinant receptors. It shows low affinity for CB2 receptors and lacks significant affinity for over 100 other targets. SR147778 effectively antagonizes various pharmacological effects induced by cannabinoid agonists, suggesting its potential as a therapeutic agent for diseases related to the endocannabinoid system. [, ]

Relevance: Although based on a pyrazole core instead of a pyridazine, SR147778 features a piperidine ring directly connected to the core structure, resembling the azepane attachment in (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone. This structural similarity, coupled with the presence of halogenated aryl substituents, highlights the importance of exploring different heterocyclic cores and substituents in the search for novel bioactive molecules. [, ]

6-(1-(5-fluoropyridin-2-yl)ethoxy)-1-(5-methyl-1H-pyrazol-3-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)((2S)-2-methylmorpholin-4-yl)methanone (Compound 13)

Compound Description: Compound 13 is a potent, selective, and brain-penetrable anaplastic lymphoma kinase (ALK) inhibitor developed through scaffold hopping and lead optimization based on a cocrystal structure with ALK. It significantly reduces phosphorylated ALK levels in the hippocampus and prefrontal cortex in mice, suggesting its potential as a chemical probe to investigate ALK-mediated brain functions and the therapeutic possibilities of ALK inhibition. []

Relevance: While Compound 13 differs significantly from (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone in terms of its core structure and substituents, the presence of a morpholine ring, which is structurally related to piperazine, emphasizes the significance of incorporating such cyclic amines in designing molecules with specific biological activities. []

Squalene 2,3:22,23-dioxide

Compound Description: This endogenous squalene metabolite, formed through a pathway starting at squalene 2,3-oxide, has been shown to activate the pregnane X receptor (PXR) and induce CYP3A expression in primary cultured rat hepatocytes. This finding highlights a potential mechanism for the induction of CYP3A by inhibitors of 2,3-oxidosqualene:lanosterol cyclase. [, ]

Relevance: Although not directly related to the target compound (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone in terms of structure, squalene 2,3:22,23-dioxide provides a valuable example of how endogenous metabolites derived from cholesterol biosynthesis pathways can indirectly influence the expression of drug-metabolizing enzymes, emphasizing the complexity of drug interactions and metabolic regulation. [, ]

Relevance: E3024 directly shares the 2-piperazin-1-yl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one moiety with (4-(6-(Azepan-1-yl)pyridazin-3-yl)piperazin-1-yl)(2-bromophenyl)methanone, highlighting the importance of this specific structural feature in inhibiting DPP-IV. The observed adverse effect of rash, attributed to histamine release triggered by the piperazine group, underscores the need to carefully consider potential off-target effects and structure-toxicity relationships during drug development. []

Properties

CAS Number

886896-95-3

Product Name

1-{6-[4-(2-bromobenzoyl)piperazin-1-yl]pyridazin-3-yl}azepane

IUPAC Name

[4-[6-(azepan-1-yl)pyridazin-3-yl]piperazin-1-yl]-(2-bromophenyl)methanone

Molecular Formula

C21H26BrN5O

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C21H26BrN5O/c22-18-8-4-3-7-17(18)21(28)27-15-13-26(14-16-27)20-10-9-19(23-24-20)25-11-5-1-2-6-12-25/h3-4,7-10H,1-2,5-6,11-16H2

InChI Key

OWJZOMXXVCFLQC-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br

Canonical SMILES

C1CCCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.